

Spectroscopic Profile of Pygenic Acid B: A Technical Guide

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Compound of Interest		
Compound Name:	Pygenic acid B	
Cat. No.:	B1252301	Get Quote

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Introduction

Pygenic acid B, a naturally occurring pentacyclic triterpenoid, has garnered interest within the scientific community for its potential biological activities. As a member of the ursane family of triterpenoids, its structural elucidation and characterization are paramount for further investigation into its pharmacological properties. This technical guide provides a comprehensive overview of the spectroscopic data for **Pygenic acid B**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a summary of its known biological activities are also presented to facilitate further research and development.

Physicochemical Properties

Pygenic acid B, also known as 2α , 3β , 24-trihydroxyurs-12-en-28-oic acid, possesses the following physicochemical properties:



Property	Value	Reference
Molecular Formula	C30H48O5	[1]
Molecular Weight	488.7 g/mol	[1]
IUPAC Name	(1S,2R,4aS,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-10,1 1-dihydroxy-9- (hydroxymethyl)-1,2,6a,6b,9,12 a-hexamethyl- 2,3,4,5,6,6a,7,8,8a,10,11,12,1 3,14b-tetradecahydro-1H- picene-4a-carboxylic acid	[1]
CAS Number	89786-83-4	[1]

Spectroscopic Data

The structural characterization of **Pygenic acid B** has been achieved through a combination of spectroscopic techniques. The following sections detail the available NMR, IR, and MS data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the molecular formula of **Pygenic acid B** as $C_{30}H_{48}O_5$. The following table summarizes the key mass spectrometry data obtained from the MassBank database.

Table 1: Mass Spectrometry Peak Data for Pygenic acid B



Database ID	Ionization Mode	Precursor m/z	Fragment lons (m/z)
MSBNK-BS- BS003147	ESI (-)	487.343	487.343, 441.347, 395.352, 248.177, 203.179, 133.065
MSBNK-MSSJ- MSJ00377	ESI (+)	489.357	471.347, 453.336, 441.336, 425.343, 248.177, 203.179

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While a complete, tabulated set of ¹H and ¹³C NMR data for **Pygenic acid B** is not readily available in the public domain, the structural elucidation of this compound, as reported in the literature, relies heavily on 1D and 2D NMR techniques. The following tables provide expected chemical shift ranges for the key functional groups present in **Pygenic acid B**, based on typical values for ursane-type triterpenoids.

Table 2: Expected ¹H NMR Chemical Shifts for Key Protons in Pygenic acid B

Proton	Expected Chemical Shift (δ, ppm)
H-12 (olefinic)	5.2 - 5.5
Carbinol Protons (H-2, H-3)	3.0 - 4.5
CH₂OH Protons (H-24)	3.0 - 4.0
Methyl Protons	0.7 - 1.3
Carboxyl Proton (-COOH)	10.0 - 13.0

Table 3: Expected ¹³C NMR Chemical Shifts for Key Carbons in **Pygenic acid B**



Carbon	Expected Chemical Shift (δ, ppm)
C-28 (Carboxyl)	175 - 185
C-12 (Olefinic)	120 - 130
C-13 (Olefinic)	135 - 145
C-2, C-3 (Carbinol)	60 - 80
C-24 (CH ₂ OH)	60 - 70
Methyl Carbons	15 - 30

Infrared (IR) Spectroscopy Data

A specific IR spectrum for **Pygenic acid B** is not widely published. However, based on its functional groups, the following characteristic absorption bands are expected.

Table 4: Expected Characteristic IR Absorption Bands for Pygenic acid B

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
O-H (Alcohol & Carboxylic Acid)	Stretching	3500 - 2500 (broad)
C-H (sp³ and sp²)	Stretching	3100 - 2850
C=O (Carboxylic Acid)	Stretching	1725 - 1700
C=C (Olefinic)	Stretching	1650 - 1600
C-O	Stretching	1300 - 1000

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **Pygenic acid B**, adapted from methodologies used for similar triterpenoid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: A sample of Pygenic acid B (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or pyridine-d₅) in a 5 mm NMR tube.
 Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- Data Acquisition:
 - ¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra.
 - ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to obtain singlets for all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
 - 2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

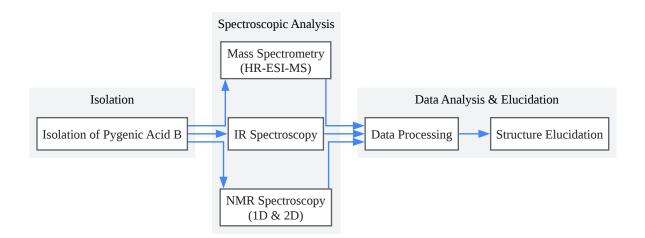
 Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.



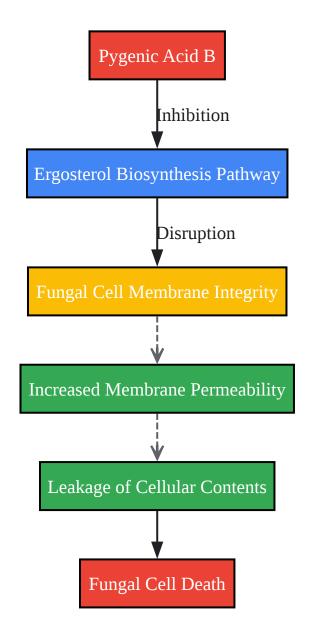
- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Timeof-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.
- Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). Mass spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. Tandem mass spectrometry (MS/MS) experiments are performed to obtain fragmentation patterns for structural elucidation.

Experimental Workflow









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References

• 1. The natural product rotundic acid treats both aging and obesity by inhibiting PTP1B - PMC [pmc.ncbi.nlm.nih.gov]



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